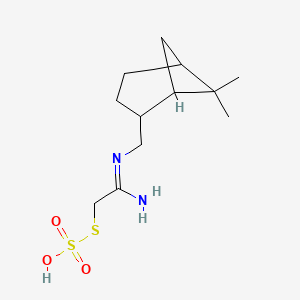

S-(2-(((6,6-Dimethylbicyclo(3.1.1)hept-2-yl)methyl)amino)-2-iminoethyl) hydrogen thiosulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

NSC 194308 ist ein synthetisches kleines Molekül, das für seine Rolle als Verstärker des U2AF2-RNA-Komplexes bekannt ist. Es erhöht die Assoziation des U2AF1-U2AF2-SF1-Spleißstellen-RNA-Komplexes, indem es an eine Stelle zwischen den U2AF2-RNA-Erkennungsmotiven (RRM1 und RRM2) bindet. Diese Verbindung hemmt das Pre-mRNA-Spleißen, indem sie die Spleißosom-Assemblierung an dem Punkt blockiert, an dem U2AF zur Rekrutierung von U2 snRNP am Verzweigungspunkt beiträgt .

Herstellungsmethoden

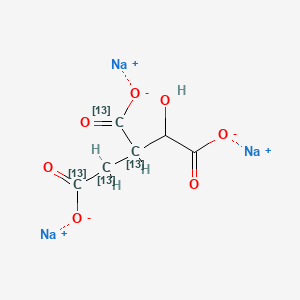

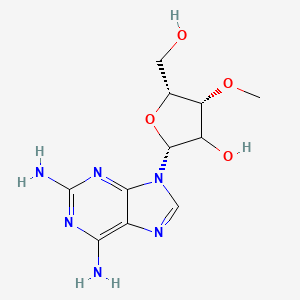

Die Synthese von NSC 194308 beinhaltet die Kombination von metallischem Natrium und trockenem Methanol unter exothermen Reaktionsbedingungen, was zur Entwicklung von Wasserstoff führt . Die Verbindung kann auch mit einer Reinheit von über 95 % und bestätigter Aktivität synthetisiert werden . Detaillierte Synthesewege und Reaktionsbedingungen sind oft proprietär und erfordern möglicherweise den Zugriff auf spezielle Forschungsveröffentlichungen oder Industrieprotokolle.

Vorbereitungsmethoden

The synthesis of NSC 194308 involves the combination of metallic sodium and dry methanol under exothermic reaction conditions, resulting in the evolution of hydrogen . The compound can also be synthesized with over 95% purity and confirmed activity . Detailed synthetic routes and reaction conditions are often proprietary and may require access to specific research publications or industrial protocols.

Analyse Chemischer Reaktionen

NSC 194308 unterliegt hauptsächlich Reaktionen, die die Bindung von Pre-mRNA an U2AF2 verstärken, wodurch selektiv der Zelltod in Leukämiezellenlinien induziert wird, die Spleißosommutationen enthalten . Die Wechselwirkung der Verbindung mit den U2AF2-RNA-Erkennungsmotiven beinhaltet hydrophobe und elektrostatische Anteile . Spezifische Reagenzien und Bedingungen für diese Reaktionen werden in der Regel in Fachzeitschriften beschrieben.

Wissenschaftliche Forschungsanwendungen

NSC 194308 hat bedeutende Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Es wird verwendet, um die Mechanismen des Pre-mRNA-Spleißens und seine Rolle bei verschiedenen Krebserkrankungen und Myelodysplasien zu untersuchen . Die Fähigkeit der Verbindung, selektiv den Zelltod in Leukämiezellenlinien auszulösen, macht sie zu einem wertvollen Instrument für die Krebsforschung . Darüber hinaus wird NSC 194308 verwendet, um das Potenzial der Eintrapping der frühen Spleißosom-Assemblierung als effektives pharmakologisches Mittel zur Manipulation des Pre-mRNA-Spleißens zu untersuchen .

Wirkmechanismus

NSC 194308 entfaltet seine Wirkung, indem es an eine Stelle zwischen den U2AF2-RNA-Erkennungsmotiven (RRM1 und RRM2) bindet und die Assoziation des U2AF1-U2AF2-SF1-Spleißstellen-RNA-Komplexes fördert . Diese Bindung blockiert die Spleißosom-Assemblierung an dem Punkt, an dem U2AF zur Rekrutierung von U2 snRNP am Verzweigungspunkt beiträgt, wodurch das Pre-mRNA-Spleißen gehemmt wird . Die Verbindung löst selektiv den Zelltod in Leukämiezellenlinien aus, die Spleißosommutationen enthalten, indem sie die Bindung von Pre-mRNA an U2AF2 verstärkt .

Wirkmechanismus

NSC 194308 exerts its effects by binding to a site between the U2AF2 RNA recognition motifs (RRM1 and RRM2), promoting the association of the U2AF1-U2AF2-SF1-splice site RNA complex . This binding stalls spliceosome assembly at the point where U2AF helps recruit U2 snRNP to the branchpoint, thereby inhibiting pre-mRNA splicing . The compound selectively triggers cell death in leukemia cell lines containing spliceosome mutations by enhancing the binding of pre-mRNA to U2AF2 .

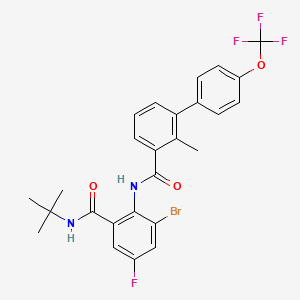

Vergleich Mit ähnlichen Verbindungen

NSC 194308 ist einzigartig in seiner Fähigkeit, die Bindung von Pre-mRNA an U2AF2 zu verstärken und selektiv den Zelltod in Leukämiezellenlinien mit Spleißosommutationen auszulösen . Ähnliche Verbindungen umfassen andere kleine Moleküle, die den U2AF-Komplex modulieren und das Pre-mRNA-Spleißen hemmen . Die spezifische Bindungsstelle und der Wirkmechanismus von NSC 194308 unterscheiden es von anderen Verbindungen dieser Kategorie .

Eigenschaften

CAS-Nummer |

90379-42-3 |

|---|---|

Molekularformel |

C12H22N2O3S2 |

Molekulargewicht |

306.4 g/mol |

IUPAC-Name |

2-[[(1-amino-2-sulfosulfanylethylidene)amino]methyl]-6,6-dimethylbicyclo[3.1.1]heptane |

InChI |

InChI=1S/C12H22N2O3S2/c1-12(2)9-4-3-8(10(12)5-9)6-14-11(13)7-18-19(15,16)17/h8-10H,3-7H2,1-2H3,(H2,13,14)(H,15,16,17) |

InChI-Schlüssel |

VOOABHIKMGRJFC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(C2CCC(C1C2)CN=C(CSS(=O)(=O)O)N)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Lys3]-Bombesin](/img/structure/B12387792.png)

![(2R,3R,5R)-2-[2-chloro-6-(furan-2-yl)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387798.png)

![N-[6-(2-aminoanilino)-6-oxohexyl]-4-[[4-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]benzamide](/img/structure/B12387845.png)